N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine
Description
N-[2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrido[3,4-d]pyrimidin-4-amine core substituted with a pyrazole-thiophene-ethyl moiety. The pyrido[3,4-d]pyrimidine scaffold is a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and antiviral research .
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6S/c1-4-21-22(6-1)15(12-3-7-23-10-12)9-18-16-13-2-5-17-8-14(13)19-11-20-16/h1-8,10-11,15H,9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULVLLOEMDMBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC2=NC=NC3=C2C=CN=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Construction of the Pyridopyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a diamine, with a pyrimidine derivative under high-temperature conditions.
Final Assembly: The final step involves the coupling of the pyrazole-thiophene intermediate with the pyridopyrimidine core using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous dimethylformamide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Structural Overview
The compound can be represented by the following molecular formula:
- Molecular Formula : C16H14N6S
- Molecular Weight : 302.35 g/mol
Chemical Characteristics
The unique combination of functional groups in N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine allows for various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
These reactions can modify the compound's properties and enhance its biological activity.
Medicinal Chemistry
This compound has been explored for its potential as an antitumor agent . The pyrazolo[1,5-a]pyrimidine scaffold is known for its anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth. Research indicates that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines .
Antimicrobial Activity
Research has shown that compounds with similar structural motifs possess significant antimicrobial activity. For instance, derivatives of pyrazole and thiophene have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted the inhibition of Escherichia coli and Staphylococcus aureus by related compounds .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10c | S. aureus | 18 |
| 10g | P. mirabilis | 20 |
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing the pyrazole nucleus has been well-documented. Studies indicate that these compounds can significantly reduce levels of inflammatory mediators such as tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), suggesting their utility in treating inflammatory diseases .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO) isoforms. Some synthesized derivatives have exhibited high activity against both MAO-A and MAO-B isoforms, indicating potential applications in treating neurological disorders .
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Activity Study : A series of pyrazole-thiazole derivatives were synthesized and tested against common pathogens. Results indicated that structural modifications significantly influenced antimicrobial efficacy.
- Anti-inflammatory Research : A novel series of pyrazole derivatives were evaluated for their anti-inflammatory properties in vitro, showing substantial inhibition of inflammatory mediators compared to standard drugs.
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous pyrimidine and pyrazole derivatives, focusing on synthesis, physicochemical properties, and substituent effects.
Key Observations
Core Structure Diversity: The target compound’s pyrido[3,4-d]pyrimidine core differs from thieno-pyrimidine () and simple pyrimidine () scaffolds. These variations influence electronic properties and binding site compatibility. For example, pyrido-pyrimidines often exhibit higher planarity, enhancing π-π stacking in enzyme active sites .
Substituent Effects :
- The ethyl-pyrazole-thiophene group in the target compound contrasts with phenyl () or chlorophenyl () substituents. Thiophene’s sulfur atom may improve solubility compared to purely aromatic groups, as seen in compound 2 from , which retains thiophene for enhanced bioavailability .
Synthetic Efficiency: The 82% yield of ’s hybrid compound highlights the efficiency of Vilsmeier–Haack reactions for introducing formyl groups, a step absent in the target compound’s synthesis.
Table 2: Physicochemical and Spectral Properties
Key Observations
- Melting Points : and report melting points >100°C, typical for rigid heterocycles. The target compound’s melting point is unreported but likely falls in this range due to structural similarity.
- Spectral Data : The target’s pyrazole-thiophene-ethyl group would produce distinct ¹H NMR signals (e.g., thiophene protons at δ 7.0–7.5, pyrazole protons at δ 7.5–8.5), comparable to shifts in and .
Biological Activity
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C16H14N6S
- CAS Number : 2380188-87-2
The structural composition includes a pyrido[3,4-d]pyrimidine core, which is known for its pharmacological potential, particularly in targeting various biological pathways.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains. A study demonstrated moderate to high activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
2. Anti-inflammatory Properties
The compound is part of a broader class of pyrazolo[1,5-a]pyrimidines that have shown anti-inflammatory effects. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This action is likely mediated through the inhibition of specific kinases involved in the signaling pathways of inflammation .
3. Anticancer Activity
Several studies have explored the anticancer potential of pyrido[3,4-d]pyrimidine derivatives. The compound has exhibited cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent. Mechanistic studies suggest that it may induce apoptosis and inhibit cell proliferation through modulation of key oncogenic signaling pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways associated with cancer and inflammation.
- Interference with Enzymatic Activity : Its structural features allow it to interact with enzymes involved in metabolic processes, potentially leading to competitive inhibition .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Moderate to high activity against bacteria | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells |
Notable Studies
- Antibacterial Evaluation : A study evaluated the compound against multiple bacterial strains, revealing significant antibacterial activity comparable to established antibiotics .
- Inflammation Studies : In vitro studies demonstrated that the compound effectively reduced inflammation markers in cell cultures treated with lipopolysaccharides (LPS) .
- Cancer Cell Line Testing : The compound was tested on various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis through specific signaling pathway modulation .
Q & A
Basic: What synthetic strategies are commonly employed to prepare pyrido[3,4-d]pyrimidin-4-amine derivatives?
Answer:
Pyrido[3,4-d]pyrimidin-4-amine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1: React a halogenated pyridopyrimidine precursor (e.g., 4-chloro-pyrido[3,4-d]pyrimidine) with an amine-containing nucleophile under basic conditions.
- Step 2: Use catalysts like copper(I) bromide to facilitate coupling reactions with heterocyclic substituents (e.g., pyrazole or thiophene groups) .
- Step 3: Purify via column chromatography (e.g., ethyl acetate/hexane gradient) and confirm structure using H NMR, C NMR, and HRMS .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?
Answer:
Conflicting NMR or mass spectrometry data may arise from impurities, tautomerism, or crystallographic packing effects. To address this:
- Cross-validation: Combine multiple techniques (e.g., X-ray crystallography for absolute conformation and NMR for solution-state dynamics).
- DFT calculations: Compare experimental H NMR shifts with computational models to identify tautomeric forms .
- HRMS analysis: Confirm molecular ion peaks with exact mass matching (<2 ppm error) to rule out byproducts .
Basic: What purification methods are effective for isolating pyrazolopyrimidine derivatives?
Answer:
- Liquid-liquid extraction: Use dichloromethane/water partitioning to remove polar impurities .
- Chromatography: Employ silica gel columns with gradients (e.g., 0–100% ethyl acetate in hexane) for separation .
- Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) to enhance crystalline purity, as seen in compounds with defined melting points (e.g., 104–107°C) .
Advanced: How can reaction yields be improved in copper-catalyzed coupling steps?
Answer:
Low yields in coupling reactions (e.g., 17.9% in ) often stem from inefficient catalyst activation or solvent choice. Strategies include:
- Catalyst screening: Test alternatives to CuBr, such as CuI or Pd-based catalysts, which may enhance turnover .
- Solvent optimization: Replace DMSO with DMA or DMF to stabilize intermediates .
- Temperature modulation: Increase reaction temperature (e.g., 50°C) to accelerate kinetics while monitoring decomposition risks .
Basic: What spectroscopic techniques are critical for characterizing thiophene-containing derivatives?
Answer:
- H NMR: Identify thiophene protons (δ 6.8–7.5 ppm) and pyrazole NH signals (δ 8.0–9.0 ppm) .
- FT-IR: Detect N-H stretches (~3298 cm) and aromatic C=C vibrations (~1600 cm) .
- UV-Vis: Analyze π→π* transitions in the pyridopyrimidine core (~260–300 nm) for electronic profiling .
Advanced: How does hydrogen bonding influence the stability of pyridopyrimidine derivatives?
Answer:
Intra- and intermolecular hydrogen bonds (e.g., N-H···N interactions) stabilize crystal packing and reduce solubility. For example:
- Intramolecular H-bonds: Observed in X-ray structures between pyrazole NH and pyridine N atoms, creating rigid conformations .
- Intermolecular H-bonds: Form infinite chains in the solid state, impacting melting points and hygroscopicity .
- Mitigation: Introduce solubilizing groups (e.g., methyl or methoxy) to disrupt H-bond networks without compromising activity .
Basic: What safety protocols are recommended for handling pyridopyrimidine intermediates?
Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal: Neutralize acidic/basic byproducts before aqueous disposal .
- Air monitoring: Follow EN 14042 guidelines for workplace exposure limits to aromatic amines .
Advanced: How can structure-activity relationships (SAR) guide the optimization of pyridopyrimidine-based inhibitors?
Answer:
- Core modifications: Replace thiophene with bulkier groups (e.g., phenyl) to enhance target binding, as seen in kinase inhibitor analogs .
- Substituent effects: Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability .
- Bioisosteres: Swap pyrazole with triazole to balance potency and pharmacokinetics .
Basic: How is enantiomeric purity assessed in chiral pyridopyrimidine derivatives?
Answer:
- Chiral HPLC: Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
- Optical rotation: Compare experimental [α] values with literature data for known enantiomers .
- X-ray crystallography: Determine absolute configuration via Flack parameters (e.g., Flack x = 0.05(8)) .
Advanced: What computational tools aid in predicting the biological activity of novel pyridopyrimidines?
Answer:
- Molecular docking: Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or JAK2) .
- ADMET prediction: Employ SwissADME to estimate logP, bioavailability, and CYP450 interactions .
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with IC values from enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
